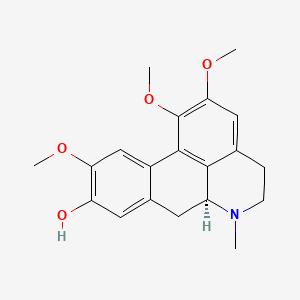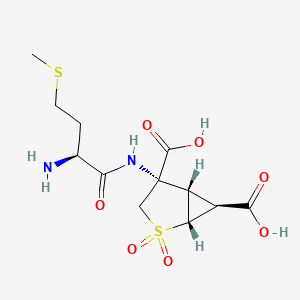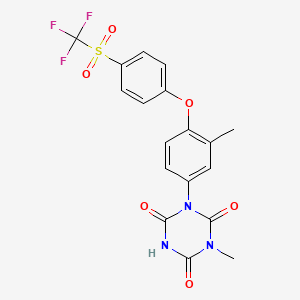![molecular formula C210H201Cl11F30N40O30 B1679103 7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 147208-55-7](/img/structure/B1679103.png)
7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD 140248 is a broad-spectrum 7-pyrrolidinyl fluoronaphthyridine compound. It has demonstrated excellent in vitro activity against gram-positive organisms .
Preparation Methods
PD 140248 is synthesized through a series of chemical reactions involving pyrrolidinyl and fluoronaphthyridine derivatives. Industrial production methods for PD 140248 are not widely documented, but they likely involve large-scale synthesis using similar chemical processes as those used in laboratory settings .
Chemical Reactions Analysis
PD 140248 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: PD 140248 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PD 140248 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of fluoronaphthyridines.
Medicine: PD 140248 is being researched for its potential use in developing new antibacterial drugs.
Mechanism of Action
PD 140248 exerts its effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in bacteria . By inhibiting this enzyme, PD 140248 disrupts the bacterial DNA processes, leading to cell death. The molecular targets and pathways involved include the bacterial DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
PD 140248 is similar to other broad-spectrum antibacterial agents such as PD 138312 and ciprofloxacin . PD 140248 has shown superior activity against certain gram-positive bacteria compared to these compounds . The unique structural features of PD 140248, such as the pyrrolidinyl and fluoronaphthyridine groups, contribute to its enhanced antibacterial activity .
Similar compounds include:
- PD 138312
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
PD 140248 stands out due to its higher potency and broader spectrum of activity against resistant bacterial strains .
Properties
CAS No. |
147208-55-7 |
|---|---|
Molecular Formula |
C210H201Cl11F30N40O30 |
Molecular Weight |
4725 g/mol |
IUPAC Name |
7-[3-(1-aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;undecahydrochloride |
InChI |
InChI=1S/10C21H19F3N4O3.11ClH/c10*1-10(25)11-4-5-27(8-11)20-16(24)7-13-18(29)14(21(30)31)9-28(19(13)26-20)17-3-2-12(22)6-15(17)23;;;;;;;;;;;/h10*2-3,6-7,9-11H,4-5,8,25H2,1H3,(H,30,31);11*1H |
InChI Key |
FPYNYGAGYNTXOM-UHFFFAOYSA-N |
SMILES |
CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N |
Canonical SMILES |
CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.CC(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-140248; PD140248; PD 140248 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















